molecular formula C11H13BrFNO B1524664 4-(4-Bromo-3-fluorobenzyl)morpholine CAS No. 897016-96-5

4-(4-Bromo-3-fluorobenzyl)morpholine

Cat. No. B1524664
Key on ui cas rn: 897016-96-5
M. Wt: 274.13 g/mol
InChI Key: AXLRZCPFGFYXIS-UHFFFAOYSA-N
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Patent
US09115088B2

Procedure details

A mixture of morpholine (0.215 ml, 2.46 mmol) and 4-bromo-3-fluorobenzaldehyde, available from Alfa Aesar, (500 mg, 2.46 mmol) was prepared in chloroform (8 ml) at room temperature and heated to 58-60° C. in a sealed tube for 1 h. The mixture was then cooled to room temperature and sodium triacetoxyborohydride (783 mg, 3.69 mmol) was added and the mixture heated again to 58-60° C. in a sealed tube for 12 h. The mixture was then allowed to cool to room temperature, diluted with water (4 ml), shaken vigorously and the mixture filtered through a phase separator and the filtrate concentrated in vacuo. The mixture was then purified by SCX-2 chromatography (Eluent: dichloromethane (2×10 ml), 10% methanol/dichloromethane (2×10 ml), methanol (2×10 ml), 7M NH3 in methanol/dichloromethane (2×10 ml) to afford 4-(4-bromo-3-fluorobenzyl)morpholine as a colourless oil (447 mg, 1.63 mmol, 66%).
Quantity
0.215 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
783 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
methanol dichloromethane
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][C:9]=1[F:16].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].ClCCl>C(Cl)(Cl)Cl.O.CO.ClCCl.CO>[NH3:1].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:10][C:9]=1[F:16] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0.215 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)F
Step Two
Name
Quantity
783 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
methanol dichloromethane
Quantity
10 mL
Type
solvent
Smiles
CO.ClCCl
Name
methanol dichloromethane
Quantity
10 mL
Type
solvent
Smiles
CO.ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 (± 1) °C
Stirring
Type
CUSTOM
Details
shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated again to 58-60° C. in a sealed tube for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was then purified by SCX-2 chromatography (Eluent

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
BrC1=C(C=C(CN2CCOCC2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.63 mmol
AMOUNT: MASS 447 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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